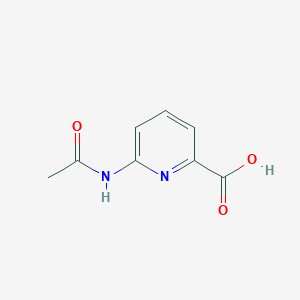

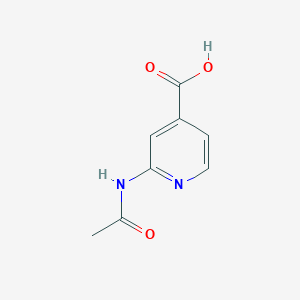

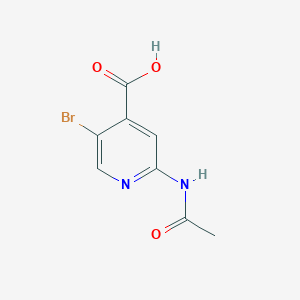

2-Acetamido-5-bromoisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the condensation of acetic acids with suitable nuclei, highlighting the versatility of acetamido and bromo derivatives in forming a broad spectrum of antibacterial and potentially other biologically active substances. For example, the synthesis of 2-(3-bromo-5-isoxazolylideneamino-oxy)acetamido-beta-lactam derivatives shows interesting activity against Gram-positive bacteria, including beta-lactamase-producing microorganisms, pointing to the methodological relevance in synthesizing compounds like 2-Acetamido-5-bromoisonicotinic acid (Sala et al., 1991).

Molecular Structure Analysis

Studies on similar compounds, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, have utilized spectroscopic and computational methods to investigate their optimized molecular structure, vibrational frequencies, and charge transfer within the molecule. These analyses are crucial for understanding the stability and electronic properties of compounds like 2-Acetamido-5-bromoisonicotinic acid (Bhagyasree et al., 2013).

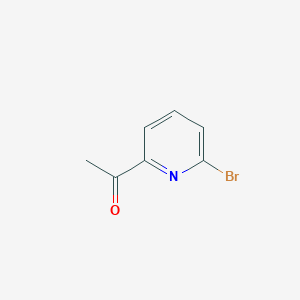

Chemical Reactions and Properties

The reactivity of the bromine atom in derivatives of acetamido and bromo compounds towards anionoid reagents has been explored, indicating a broad range of potential chemical transformations. For instance, the study on diethyl 2-acetamido-6-bromoazulene-1,3-dicarboxylate demonstrates the versatile nucleophilic substitution reactions that these compounds can undergo, leading to various substituted derivatives (Tada, 1966).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Syntheses and Cascade Reactions

Compounds similar to 2-Acetamido-5-bromoisonicotinic acid have been utilized as precursors in the synthesis of various heterocyclic compounds. For example, thioureido-acetamides are utilized in one-pot cascade reactions to form heterocycles like 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines with excellent atom economy. These synthetic pathways are significant for developing pharmaceuticals and materials with tailored properties (Schmeyers & Kaupp, 2002).

pH Imaging Using Hyperpolarized 13C MRI

The application of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), which shares functional groups with 2-Acetamido-5-bromoisonicotinic acid, in pH imaging using hyperpolarized 13C MRI, showcases the potential of acetamido compounds in diagnostic imaging. This technique allows rapid and sensitive pH measurements within physiological ranges, crucial for diagnosing and monitoring diseases (Flavell et al., 2015).

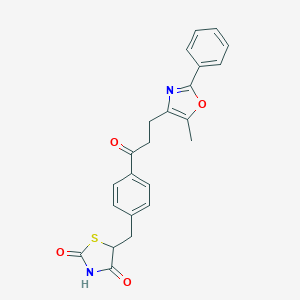

Anticancer Activity and Molecular Docking Studies

Compounds structurally related to 2-Acetamido-5-bromoisonicotinic acid, such as 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles, have been synthesized and evaluated for their anticancer activities. These compounds have shown potential as tubulin polymerization inhibitors, indicating their promise in cancer therapy (Mphahlele & Parbhoo, 2018).

Antimicrobial and Hemolytic Activity

Another study focused on the synthesis and evaluation of antimicrobial and hemolytic activities of acetamide derivatives, indicating the utility of acetamido compounds in developing new antimicrobials with specific activities against various bacterial strains. This research highlights the potential of functionalized acetamides in addressing antibiotic resistance (Gul et al., 2017).

Synthesis and Computational Study for Antimicrobial Properties

Additionally, the synthesis and investigation of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, and its antimicrobial properties provide insight into the design of novel compounds with potential for treating microbial infections. The comprehensive study, including computational analysis, demonstrates the chemical versatility and biological relevance of acetamido-containing molecules (Bhagyasree et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-acetamido-5-bromopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)11-7-2-5(8(13)14)6(9)3-10-7/h2-3H,1H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUSCTBEWDBHAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428414 |

Source

|

| Record name | 2-Acetamido-5-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-5-bromoisonicotinic acid | |

CAS RN |

871269-03-3 |

Source

|

| Record name | 2-Acetamido-5-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)